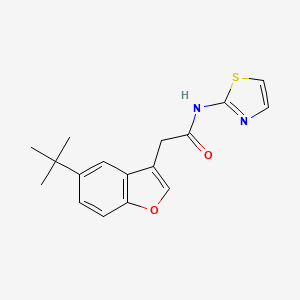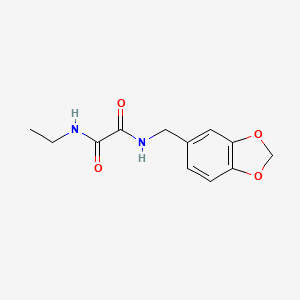
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzofuran-based molecules and has been shown to have promising effects on the central nervous system.
Mécanisme D'action
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide acts as a selective antagonist of the GABA-A alpha5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region involved in learning and memory. By blocking this receptor, 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide enhances the activity of other receptors that are important for cognitive function.
Biochemical and Physiological Effects:
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to improve cognitive function in animal models and has demonstrated efficacy in preclinical studies. It has also been shown to have a favorable safety profile in these studies. 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to enhance memory consolidation and retrieval, as well as improve attention and executive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is its selectivity for the GABA-A alpha5 receptor subtype, which reduces the risk of off-target effects. However, the limited availability of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide and its relatively high cost may limit its use in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide. One area of interest is the potential use of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective compounds that target the GABA-A alpha5 receptor subtype. Additionally, further research is needed to better understand the mechanism of action of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide and its effects on other brain regions and neurotransmitter systems.
In conclusion, 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a novel compound that has shown promise for its potential use as a treatment for cognitive disorders. Its selectivity for the GABA-A alpha5 receptor subtype and favorable safety profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide involves a multi-step process that includes the preparation of the benzofuran and thiazole moieties, followed by their coupling to form the final product. The synthesis of 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide was first reported in 2015 by researchers at Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential use as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has demonstrated efficacy in preclinical studies. 2-(5-tert-butyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide works by modulating the activity of specific receptors in the brain that are involved in learning and memory.
Propriétés
IUPAC Name |
2-(5-tert-butyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)12-4-5-14-13(9-12)11(10-21-14)8-15(20)19-16-18-6-7-22-16/h4-7,9-10H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBZJCMFVWEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-butyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-amino-4-isobutyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-biphenylyl)methanone](/img/structure/B5120165.png)
![3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5120172.png)
![10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5120178.png)
![1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5120179.png)

![ethyl 3-benzyl-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5120189.png)
![ethyl 3-[2-(cyclohexyloxy)-1-methyl-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5120192.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5120207.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5120217.png)



![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)